molecular formula C12H8F3NO B14210057 2-{2-[4-(Trifluoromethyl)phenyl]ethenyl}-1,3-oxazole CAS No. 832730-41-3

2-{2-[4-(Trifluoromethyl)phenyl]ethenyl}-1,3-oxazole

Cat. No.: B14210057
CAS No.: 832730-41-3
M. Wt: 239.19 g/mol
InChI Key: FMIWFLJGGZPKQW-UHFFFAOYSA-N
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Description

2-{2-[4-(Trifluoromethyl)phenyl]ethenyl}-1,3-oxazole is an organic compound characterized by the presence of a trifluoromethyl group attached to a phenyl ring, which is further connected to an oxazole ring through an ethenyl linkage

Preparation Methods

Industrial Production Methods

Industrial production of 2-{2-[4-(Trifluoromethyl)phenyl]ethenyl}-1,3-oxazole may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, the implementation of advanced purification techniques such as column chromatography or recrystallization ensures the isolation of high-purity product suitable for various applications .

Chemical Reactions Analysis

Types of Reactions

2-{2-[4-(Trifluoromethyl)phenyl]ethenyl}-1,3-oxazole undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-{2-[4-(Trifluoromethyl)phenyl]ethenyl}-1,3-oxazole has a wide range of scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of complex organic molecules and as a reagent in various organic reactions.

    Biology: Investigated for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.

    Medicine: Explored as a potential pharmaceutical intermediate for the development of new drugs targeting specific molecular pathways.

    Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 2-{2-[4-(Trifluoromethyl)phenyl]ethenyl}-1,3-oxazole involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. Once inside the cell, the compound can interact with various enzymes and receptors, modulating their activity and leading to the desired biological effects. The exact molecular targets and pathways may vary depending on the specific application and the biological system under investigation .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-{2-[4-(Trifluoromethyl)phenyl]ethenyl}-1,3-oxazole is unique due to its specific combination of the trifluoromethyl group, phenyl ring, and oxazole ring. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications .

Properties

CAS No.

832730-41-3

Molecular Formula

C12H8F3NO

Molecular Weight

239.19 g/mol

IUPAC Name

2-[2-[4-(trifluoromethyl)phenyl]ethenyl]-1,3-oxazole

InChI

InChI=1S/C12H8F3NO/c13-12(14,15)10-4-1-9(2-5-10)3-6-11-16-7-8-17-11/h1-8H

InChI Key

FMIWFLJGGZPKQW-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1C=CC2=NC=CO2)C(F)(F)F

Origin of Product

United States

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